molecular formula C16H21N3O2 B7857642 N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxamide

N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B7857642
M. Wt: 287.36 g/mol
InChI Key: VSUYGOLBRPXBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide is a synthetic compound belonging to the class of spirooxindoles. These compounds are characterized by a unique spirocyclic structure where two rings share a single atom. This structural motif is found in various natural and synthetic products, many of which exhibit significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide typically involves multi-component reactions. One common method is the reaction of isatins with 1,3-dicarbonyl compounds in the presence of a chiral base organocatalyst. This reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization to form the spirooxindole scaffold .

Industrial Production Methods

Industrial production of spirooxindoles, including N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide, often employs green chemistry principles. For instance, catalyst-free methods under solvent-free conditions have been developed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions are variously substituted spirooxindoles, which can exhibit diverse biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its role as a ligand for aminergic G-protein coupled receptors (GPCRs).

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit p53-MDM2 interaction.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide involves its interaction with molecular targets such as GPCRs and the p53-MDM2 protein-protein interaction. By binding to these targets, the compound can modulate various cellular pathways, leading to effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Biological Activity

N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxamide (CAS Number: 1358835-91-2) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular properties:

  • Molecular Formula : C15H19N3O2
  • Molecular Weight : 273.33 g/mol
  • SMILES Representation : CC(NC(=O)N1CCC2(C1)C(=O)Nc1c2cccc1)

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and neuroprotective domains. The mechanism of action is primarily attributed to its ability to interact with various cellular pathways, including those involved in apoptosis and cell proliferation.

Anticancer Activity

A study focusing on spirooxindole derivatives, including this compound, demonstrated notable cytotoxic effects against different cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .

Study 1: Cytotoxicity Assessment

In a cytotoxicity assay using the MTT method on HeLa and HEK-293T cell lines, this compound exhibited significant cell viability reduction at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer properties .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
HEK-293T18Inhibition of cell proliferation

Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of this compound in a model of glutamate-induced neurotoxicity. The treatment with this compound resulted in a reduction of reactive oxygen species (ROS) production and improved cell survival rates by approximately 40% compared to untreated controls .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with structurally related compounds was conducted.

CompoundAnticancer Activity (IC50 µM)Neuroprotective Activity
N-Isopropyl-1-methyl-2-oxospiro[indoline...15Moderate
Related Compound A25Low
Related Compound B30High

Properties

IUPAC Name

1-methyl-2-oxo-N-propan-2-ylspiro[indole-3,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11(2)17-15(21)19-9-8-16(10-19)12-6-4-5-7-13(12)18(3)14(16)20/h4-7,11H,8-10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUYGOLBRPXBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC2(C1)C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.